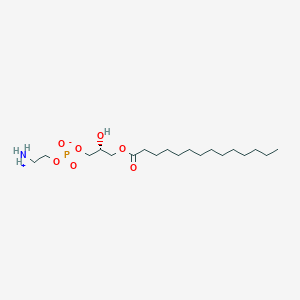

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Description

PE(14:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: PE(14:0/0:0) (preferred).

Properties

IUPAC Name |

2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXHXZNGZBHSMJ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335903 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123060-40-2 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Biological Functions of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

Introduction: Situating 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine in the Lysophospholipid Landscape

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, hereafter referred to as LPE 14:0, is a specific molecular species of lysophosphatidylethanolamine (LPE). LPEs are a class of lysophospholipids, which are derived from the partial hydrolysis of phosphatidylethanolamine (PE), a common component of cell membranes. This hydrolysis, typically catalyzed by phospholipase A1 or A2, removes one of the fatty acid chains, resulting in a molecule with a glycerol backbone, a single fatty acyl chain, and a phosphoethanolamine headgroup.[1][2] LPEs are minor but crucial components of the cell membrane that act as bioactive lipid mediators, participating in a variety of cellular signaling pathways.[1][3]

The specific biological functions of LPEs are often dictated by the length and saturation of their single acyl chain. LPE 14:0 is characterized by a myristoyl (14:0) fatty acid at the sn-1 position. While much of the research has focused on more abundant LPE species like those containing oleic (18:1) or arachidonic (20:4) acid, emerging evidence highlights the unique and significant roles of LPE 14:0 in cellular processes ranging from intracellular calcium signaling to its potential as a biomarker in cancer. This guide will provide an in-depth exploration of the known biological functions of LPE 14:0, its underlying signaling mechanisms, and the experimental methodologies to investigate its roles, tailored for researchers, scientists, and drug development professionals.

Core Biological Functions and Signaling Pathways of LPE 14:0

LPE 14:0 exerts its biological effects through intricate signaling cascades, often initiated by its interaction with specific cell surface receptors. A primary mode of action is the modulation of intracellular calcium levels, a ubiquitous second messenger involved in a myriad of cellular processes.

Calcium Mobilization: A Key Signaling Hub

A significant and well-documented function of LPE 14:0 is its ability to induce transient increases in intracellular calcium concentration ([Ca²⁺]i).[4][5] This effect has been observed in various cell types, including PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.[4][5] The mobilization of intracellular calcium is a critical signaling event that can trigger a wide range of downstream cellular responses, including neurotransmitter release, gene expression, and cell proliferation.

The precise mechanisms by which LPE 14:0 mediates calcium influx are still under investigation, but it is believed to involve G-protein coupled receptors (GPCRs). While the specific receptor for LPE 14:0 has not been definitively identified, studies on other LPE species suggest potential crosstalk with lysophosphatidic acid (LPA) receptors. For instance, in human SH-SY5Y neuroblastoma cells, LPE-induced calcium increases were shown to be dependent on the LPA₁ receptor.[6] However, it's important to note that different LPE species may utilize distinct receptors and signaling pathways.[6]

Experimental Protocol: Measurement of Intracellular Calcium Mobilization

This protocol outlines a standard fluorescence-based assay to measure changes in intracellular calcium concentration in response to LPE 14:0 stimulation.

1. Cell Culture and Preparation: a. Plate cells (e.g., PC12 or SH-SY5Y) in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight. b. On the day of the experiment, remove the culture medium and wash the cells once with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Fluorescent Calcium Indicator Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) at a final concentration of 2-5 µM. The loading buffer should also contain a non-ionic detergent like Pluronic F-127 (at ~0.02%) to aid in dye solubilization. b. Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

3. Cell Washing and Incubation: a. After incubation, gently wash the cells twice with the buffered salt solution to remove excess dye. b. Add fresh buffered salt solution to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

4. Baseline Fluorescence Measurement: a. Place the plate in a fluorescence microplate reader equipped with an automated injection system. b. Set the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em of ~485/520 nm for Fluo-4). c. Record the baseline fluorescence for a set period (e.g., 60 seconds).

5. LPE 14:0 Stimulation and Data Acquisition: a. Prepare a stock solution of LPE 14:0 in a suitable solvent (e.g., ethanol or DMSO) and dilute it to the desired final concentration in the buffered salt solution. b. Using the automated injector, add the LPE 14:0 solution to the wells while continuously recording the fluorescence signal. c. Continue recording the fluorescence for several minutes to capture the peak response and subsequent return to baseline.

6. Data Analysis: a. The change in fluorescence intensity over time is directly proportional to the change in intracellular calcium concentration. b. Data can be expressed as the ratio of fluorescence relative to the baseline (F/F₀) or as the peak fluorescence intensity.

Diagram: LPE 14:0-Induced Calcium Signaling Pathway

Caption: Proposed signaling pathway for LPE 14:0-induced intracellular calcium mobilization.

Implications in Health and Disease

The biological functions of LPE 14:0 are not confined to basic cellular processes; they also have significant implications in various pathological conditions, most notably in cancer and neurological disorders.

Role in Cancer

Elevated levels of LPE 14:0 have been detected in the serum of patients with malignant breast cancer compared to healthy controls, suggesting its potential as a biomarker for this disease.[5] While the precise role of LPE 14:0 in breast cancer progression is yet to be fully elucidated, research on other LPE species provides some clues. For instance, LPE has been shown to stimulate the chemotactic migration and invasion of ovarian cancer cells.[3][7] Furthermore, in MDA-MB-231 breast cancer cells, LPE can induce cell proliferation, although to a lesser extent than LPA.[8] The signaling pathways implicated in these pro-cancerous effects often involve G-protein coupled receptors and downstream effectors like phospholipase C.[9]

Involvement in Neurological and Inflammatory Processes

The nervous system is another area where LPEs, including potentially LPE 14:0, play a significant role. LPEs have been shown to act as neuronutrient activators through the mitogen-activated protein kinase (MAPK) signaling pathway in pheochromocytoma cells.[3][7] They are also involved in stimulating neurite outgrowth and protecting against glutamate toxicity in cultured cortical neurons.[3][7] In the context of neurodegenerative diseases like Alzheimer's, alterations in the levels of LPEs have been observed, suggesting a potential role in the disease pathology.[10]

Furthermore, LPEs have demonstrated anti-inflammatory properties. For example, they can inhibit lipopolysaccharide (LPS)-induced M1 macrophage polarization.[3] In microglial cells, lysophosphatidylcholine (LPC) and LPE have been shown to exert protective effects against LPS-induced inflammation and oxidative stress.[11]

Biosynthesis, Degradation, and Analytical Methodologies

Understanding the biological functions of LPE 14:0 necessitates a grasp of its metabolic pathways and the methods used for its detection and quantification.

Metabolic Pathways

LPE is primarily formed through the hydrolysis of PE by phospholipase A1 (PLA1) or phospholipase A2 (PLA2), which remove the fatty acid from the sn-1 or sn-2 position, respectively.[1][3][7] Conversely, LPE can be reacylated back to PE by lysophospholipid acyltransferases.

Diagram: Biosynthesis and Degradation of LPE

Caption: Simplified metabolic pathway of LPE biosynthesis and degradation.

Analytical Techniques for LPE 14:0 Quantification

Accurate quantification of LPE 14:0 in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[3][12]

Experimental Protocol: Quantification of LPE 14:0 by LC-MS/MS

1. Lipid Extraction: a. To a biological sample (e.g., serum, plasma, or cell lysate), add a known amount of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled LPE standard). b. Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl tert-butyl ether (MTBE)/methanol. The Bligh and Dyer method is a commonly used protocol. c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Collect the organic (lower) phase containing the lipids and dry it under a stream of nitrogen.

2. Sample Reconstitution: a. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).

3. LC Separation: a. Inject the reconstituted sample onto a reverse-phase C18 column. b. Use a gradient elution with a mobile phase consisting of two solvents, for example, solvent A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and solvent B (e.g., acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium formate). c. The gradient is programmed to gradually increase the percentage of solvent B to elute lipids based on their hydrophobicity.

4. MS/MS Detection: a. The eluent from the LC column is introduced into the mass spectrometer, which is operated in positive or negative electrospray ionization (ESI) mode. b. Set the mass spectrometer to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of LPE 14:0 and the internal standard.

- For LPE 14:0 (example transition): Precursor ion (m/z) → Product ion (m/z). The exact m/z values will depend on the adduct formed (e.g., [M+H]⁺ or [M-H]⁻).

5. Data Analysis: a. Integrate the peak areas for LPE 14:0 and the internal standard. b. Calculate the concentration of LPE 14:0 in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of LPE 14:0.

Table 1: Summary of Key Biological Functions of LPE 14:0

| Biological Process | Cellular Effect | Implicated Disease(s) | Key Signaling Molecules |

| Intracellular Signaling | Induces transient increases in intracellular calcium ([Ca²⁺]i)[4][5] | - | G-protein coupled receptors (GPCRs), Phospholipase C (PLC), Inositol trisphosphate (IP₃) |

| Oncology | Elevated serum levels in breast cancer patients[5] | Breast Cancer | - |

| Neurology | Potential role in neurodegenerative diseases[10] | Alzheimer's Disease | - |

| Inflammation | Potential anti-inflammatory effects[3][11] | Inflammatory conditions | - |

Future Directions and Therapeutic Potential

The study of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a rapidly evolving field with significant therapeutic potential. Its role as a potential biomarker for breast cancer warrants further investigation in larger patient cohorts. Elucidating the specific receptors and downstream signaling pathways that LPE 14:0 utilizes will be critical for understanding its precise mechanisms of action and for the development of targeted therapies.

Furthermore, exploring the therapeutic potential of modulating LPE 14:0 levels or its signaling pathways in neurological and inflammatory disorders could open up new avenues for drug development. The development of specific agonists and antagonists for LPE 14:0 receptors will be instrumental in these endeavors. As our understanding of the intricate roles of this specific lysophospholipid deepens, so too will our ability to harness its potential for the diagnosis and treatment of human diseases.

References

-

Yamamoto, Y., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. MDPI. [Link]

-

Yamamoto, Y., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line. PubMed Central. [Link]

-

AquaPlasmid. 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine. [Link]

-

Ryu, S. B., et al. (1997). Inhibition of phospholipase D by lysophosphatidylethanolamine, a lipid-derived senescence retardant. Department of Horticulture. [Link]

-

Park, S. J., et al. (2007). Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. PubMed Central. [Link]

-

Radhakrishnan, R., et al. (2021). Lysophosphatidic Acid Is an Inflammatory Lipid Exploited by Cancers for Immune Evasion via Mechanisms Similar and Distinct From CTLA-4 and PD-1. PubMed Central. [Link]

-

Mutoh, T., et al. (2022). Lysophospholipids: A Potential Drug Candidates for Neurodegenerative Disorders. MDPI. [Link]

-

Wikipedia. Lysophosphatidylethanolamine. [Link]

-

Lee, J. M., et al. (2016). Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. PubMed Central. [Link]

-

PubChem. 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-(((1-oxotetradecyl)oxy)methyl)-, inner salt, 4-oxide, (7R)-. [Link]

-

Grokipedia. Lysophosphatidylethanolamine. [Link]

-

Yamamoto, Y., et al. (2020). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Chen, C. Y., et al. (2021). Integrative brain omics approach reveals key role for sn-1 lysophosphatidylethanolamine in Alzheimer's dementia. National Institutes of Health. [Link]

-

Semple, G. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. PubMed Central. [Link]

-

Yamamoto, Y., et al. (2020). Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry. SciSpace. [Link]

-

Alashmali, S., et al. (2022). Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases. MDPI. [Link]

-

Uddin, M. S., et al. (2021). The Combined Effects of Lysophospholipids against Lipopolysaccharide-induced Inflammation and Oxidative Stress in Microglial Cells. PubMed. [Link]

-

Wikipedia. GPR119. [Link]

-

Hong, J. Y., et al. (2011). 2-Polyunsaturated Acyl Lysophosphatidylethanolamine Attenuates Inflammatory Response in Zymosan A-induced Peritonitis in Mice. PubMed. [Link]

-

ResearchGate. Effects of synthetic LPEs, that is, 18:1 LPE, 18:0 LPE, 18:0 ether-linked LPE, 14:0 LPE, and 16:0 LPE in SH-SY5Y neuroblastoma cells. [Link]

-

National Center for Biotechnology Information. GPR119 G protein-coupled receptor 119 [ (human)]. [Link]

-

Mapstone, M., et al. (2021). Serum Phosphatidylethanolamine and Lysophosphatidylethanolamine Levels Differentiate Alzheimer's Disease from Controls and Predict Progression from Mild Cognitive Impairment. PubMed. [Link]

-

Park, S. J., et al. (2014). Lysophosphatidylethanolamine utilizes LPA(1) and CD97 in MDA-MB-231 breast cancer cells. PubMed. [Link]

Sources

- 1. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Lysophosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | AquaPlasmid [aquaplasmid.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylethanolamine utilizes LPA(1) and CD97 in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serum Phosphatidylethanolamine and Lysophosphatidylethanolamine Levels Differentiate Alzheimer's Disease from Controls and Predict Progression from Mild Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Combined Effects of Lysophospholipids against Lipopolysaccharide-induced Inflammation and Oxidative Stress in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

The Role of 14:0 Lyso PE in Inflammatory Response

This guide explores the specific biological role of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) in inflammatory signaling. Unlike its choline counterpart (LPC 14:0) or longer-chain analogs (LPE 18:1), 14:0 Lyso PE functions primarily as a membrane-disrupting virulence factor in bacterial pathogenesis and a calcium-signaling modulator in host tissue.

Technical Guide for Drug Development & Lipidomics

Executive Summary

14:0 Lyso PE is a bioactive lysophospholipid characterized by a 14-carbon saturated fatty acid (myristic acid) at the sn-1 position. While often grouped generically with other lysolipids, its biological activity is distinct. In the context of inflammation, 14:0 Lyso PE acts as a critical immune modulator with a dual nature:

-

Pathogen-Driven Virulence: In bacterial infections (H. pylori, C. jejuni), it is enzymatically generated to disrupt host cell membranes and impair protective signaling (e.g., p38 MAPK), promoting pathogen survival.

-

Host Signaling: It triggers intracellular calcium (

) influx via G-protein coupled receptors (GPCRs), distinct from the signaling of 16:0 or 18:0 LPE species.

This guide details the biochemical mechanisms, signaling pathways, and validated experimental protocols for investigating 14:0 Lyso PE in inflammatory models.

Biochemical Identity & Physical Properties

Understanding the physicochemical properties of 14:0 Lyso PE is a prerequisite for reproducible in vitro experimentation.

| Property | Specification |

| IUPAC Name | 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine |

| Molecular Formula | |

| Molecular Weight | 425.50 g/mol |

| Critical Micelle Concentration (CMC) | ~5–10 µM (Lower than LPC due to smaller headgroup) |

| Solubility | Poor in water; Soluble in Ethanol, Methanol, DMSO. Requires BSA for physiological stability. |

| Primary Biological Source | Hydrolysis of PE by Phospholipase A2 (PLA2) or bacterial PldA. |

Mechanistic Pathways in Inflammation[1][2]

The "Virulence Factor" Mechanism (H. pylori & C. jejuni)

Research indicates that 14:0 Lyso PE is not merely a bystander but a weapon used by pathogens. Bacteria expressing the enzyme PldA (Phospholipase A) cleave host membrane phosphatidylethanolamine (PE) to generate 14:0 Lyso PE.

-

Membrane Permeabilization: The short myristoyl tail (14:0) acts as a detergent, integrating into the host lipid bilayer and causing transient permeabilization. This leads to LDH release and cytotoxicity.[1]

-

Immune Suppression: High levels of 14:0 Lyso PE in the macrophage membrane disrupt the clustering of TNFR1 (Tumor Necrosis Factor Receptor 1). This blockade prevents the downstream phosphorylation of p38 MAPK , effectively silencing the macrophage's pro-inflammatory response and inhibiting autophagy, which allows the bacteria to survive intracellularly.

Host-Derived Calcium Signaling

In non-infectious contexts (e.g., cancer or sterile inflammation), 14:0 Lyso PE acts as a ligand for specific GPCRs (likely LPA1 or CD97). Unlike 16:0 or 18:0 LPEs, the 14:0 species has been shown to induce a rapid, transient increase in intracellular calcium.

Visualization: Pathogen-Mediated Immune Modulation

The following diagram illustrates how bacterial PldA exploits 14:0 Lyso PE to silence macrophage defenses.

Figure 1: Mechanism of 14:0 Lyso PE-mediated immune suppression in bacterial infection. PldA cleavage of host PE leads to LPE accumulation, disrupting TNFR1 signaling.

Experimental Methodologies

To study 14:0 Lyso PE reliably, researchers must overcome its poor solubility and tendency to form micelles that can cause artifactual cytotoxicity.

Preparation of BSA-Conjugated 14:0 Lyso PE

Rationale: Direct addition of ethanolic lipid stocks to cell culture causes precipitation and local toxicity. Conjugation to Fatty Acid-Free BSA (Bovine Serum Albumin) mimics physiological transport.

Protocol:

-

Stock Solution: Dissolve 14:0 Lyso PE powder (Avanti Polar Lipids, >99%) in Chloroform:Methanol (2:1) to 10 mM. Store at -20°C.

-

Drying: Aliquot required amount into a glass vial. Evaporate solvent under a stream of Nitrogen (

) gas to form a thin film. Vacuum desiccate for 1 hour to remove trace solvent. -

Reconstitution: Add PBS (pH 7.4) containing 0.5% Fatty Acid-Free BSA .

-

Sonication: Sonicate in a water bath at 37°C for 10–15 minutes until the solution is clear (forming lipid-BSA complexes).

-

Filtration: Pass through a 0.22 µm PES filter to ensure sterility.

In Vitro Macrophage Treatment Workflow

Objective: Assess the impact of 14:0 Lyso PE on inflammatory cytokine release and cell viability.

| Step | Action | Critical Parameter |

| 1. Seeding | Seed RAW 264.7 or BMDM cells in 6-well plates. | Density: |

| 2. Starvation | Incubate in serum-free media (0.1% BSA) for 4 hours. | Synchronizes cell cycle; removes serum lipids. |

| 3. Treatment | Add 14:0 Lyso PE-BSA complex (1–10 µM). | Control: Vehicle (PBS + 0.5% BSA) is mandatory. |

| 4. Stimulation | Co-treat with LPS (100 ng/mL) if testing anti-inflammatory effect. | Wait 1 hour after lipid addition before LPS. |

| 5. Readout | Collect supernatant at 6h (TNF- | Use LDH assay to distinguish signaling vs. toxicity. |

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for preparing and testing 14:0 Lyso PE in vitro.

Comparative Analysis: LPE Species

It is vital to distinguish 14:0 Lyso PE from other chain lengths, as their biological functions diverge significantly.

| Lipid Species | Primary Role in Inflammation | Key Signaling Target |

| 14:0 Lyso PE | Virulence / Cytotoxicity | TNFR1 (Inhibition), Membrane Permeabilization |

| 18:1 Lyso PE | Anti-inflammatory / Resolution | G2A Receptor, PPAR- |

| 18:0 Lyso PE | Structural / Minor Signaling | Less active in |

| 14:0 Lyso PC | Anti-inflammatory | NLRP3 Inflammasome Inhibition |

Critical Note: Do not confuse 14:0 Lyso PE with 14:0 Lyso PC . While the choline variant (PC) is widely cited as an inhibitor of the NLRP3 inflammasome, the ethanolamine variant (PE) is more lipophilic and fusogenic, often leading to membrane stress responses rather than clean receptor signaling.

References

-

Cao, X., et al. (2022). Campylobacter jejuni permeabilizes the host cell membrane by short chain lysophosphatidylethanolamines.[2] Gut Microbes.[1][2][3] Link

-

Park, S.J., et al. (2014). Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. Biomolecules & Therapeutics.[4] Link

-

Zhao, Y., et al. (2024). Helicobacter pylori PldA modulates TNFR1-mediated p38 signaling pathways to regulate macrophage responses for its survival. Journal of Innate Immunity.[5] Link

-

Avanti Polar Lipids. 14:0 Lyso PE Product Standard and Physical Properties.Link

-

Kihara, A., et al. (2015). Lysophospholipid acyltransferases and disease. Journal of Biochemistry. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation [frontiersin.org]

- 5. Natural lipid acts as potent anti-inflammatory | EurekAlert! [eurekalert.org]

An In-Depth Technical Guide to 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso-PE), a bioactive lysophospholipid implicated in a range of physiological and pathological processes. From its historical context within the broader discovery of lysophospholipids to its emerging role as a potential biomarker and therapeutic target in oncology, this document synthesizes the current understanding of 14:0 Lyso-PE. We delve into its biochemical synthesis, methods for its extraction and characterization, and its known signaling pathways. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the expanding field of lipid signaling.

Introduction: The Emergence of a Bioactive Lipid

The story of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is intrinsically linked to the broader history of lysophospholipids, a class of signaling molecules once considered mere metabolic intermediates. The initial discovery of "lysolecithin" and "lysocephalin" at the turn of the twentieth century stemmed from observations of the hemolytic properties of snake venom on egg yolk and brain phospholipids[1]. For decades, these "lyso" derivatives were primarily regarded as cytolytic agents due to their detergent-like effects on cell membranes.

It was not until the latter half of the 20th century that the paradigm shifted, and lysophospholipids began to be recognized as potent signaling molecules with diverse biological functions[2]. Lysophosphatidylethanolamines (LPEs), including 14:0 Lyso-PE, are formed through the enzymatic hydrolysis of phosphatidylethanolamines (PEs) by phospholipase A1 (PLA1) or A2 (PLA2), which removes a fatty acid from the sn-1 or sn-2 position of the glycerol backbone, respectively[3]. This enzymatic conversion generates a signaling lipid that, despite its relatively low abundance, exerts significant biological effects.

14:0 Lyso-PE is a specific LPE species characterized by a myristoyl (14:0) acyl chain at the sn-1 position of the glycerol backbone[4][5]. Its presence has been detected in various biological systems, from bacteria to humans, and it is now understood to play a role in a variety of cellular processes[5]. Of particular interest to the scientific and drug development communities is its emerging association with cancer, where elevated levels have been identified in the serum of patients with malignant breast cancer[5][6]. This has positioned 14:0 Lyso-PE as a potential biomarker and a subject of intense investigation for its role in cancer progression and as a possible therapeutic target.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 14:0 Lyso-PE is fundamental for its study and application in research and development.

| Property | Value | Source |

| Systematic Name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | [5] |

| Common Synonyms | 14:0 Lyso-PE, 1-Tetradecanoyl-sn-glycero-3-phosphoethanolamine | [5][7] |

| Molecular Formula | C₁₉H₄₀NO₇P | [5] |

| Molecular Weight | 425.5 g/mol | [5] |

| CAS Number | 123060-40-2 | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in Chloroform, DMF, and DMSO | [5] |

| Purity (typical) | ≥98% | [5] |

Synthesis of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

The availability of high-purity 14:0 Lyso-PE is crucial for accurate biological studies. Both enzymatic and chemical synthesis routes can be employed, each with its own advantages and considerations.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and milder reaction conditions. A common approach involves the regioselective hydrolysis of a diacyl phosphatidylethanolamine precursor.

Principle: Phospholipase A2 (PLA2) specifically hydrolyzes the ester bond at the sn-2 position of the glycerol backbone of a diacyl phosphatidylethanolamine, yielding the corresponding lysophospholipid.

Materials:

-

1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE)

-

Phospholipase A2 (from porcine pancreas or other suitable source)

-

Tris-HCl buffer (pH 8.0)

-

Calcium Chloride (CaCl₂)

-

Diethyl ether

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Substrate Preparation: Dissolve a known quantity of DMPE in diethyl ether.

-

Reaction Setup: In a reaction vessel, create a biphasic system with the diethyl ether-dissolved DMPE and an aqueous phase of Tris-HCl buffer containing CaCl₂. Calcium ions are essential for the activity of most PLA2 enzymes.

-

Enzyme Addition: Add PLA2 to the aqueous phase. The enzyme will act at the ether-water interface. The optimal enzyme-to-substrate ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with vigorous stirring to ensure adequate mixing of the two phases.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. Spot aliquots of the organic phase on a TLC plate and develop in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v). The formation of 14:0 Lyso-PE will be indicated by a new spot with a lower Rf value than the starting DMPE.

-

Reaction Quench: Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the Ca²⁺ ions or by acidifying the mixture.

-

Extraction: Perform a liquid-liquid extraction to separate the lipid products into the organic phase.

-

Purification: Purify the 14:0 Lyso-PE from the crude extract using silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Characterization: Confirm the identity and purity of the synthesized 14:0 Lyso-PE using mass spectrometry and NMR spectroscopy.

Chemical Synthesis

Chemical synthesis allows for greater control over the final product and can be scaled up more readily. However, it requires careful use of protecting groups to avoid side reactions and ensure stereospecificity. The following is a generalized workflow based on established methods for lysophospholipid synthesis[4][6][8].

Caption: A generalized workflow for the chemical synthesis of 14:0 Lyso-PE.

Causality behind Experimental Choices:

-

Protecting Groups: The use of orthogonal protecting groups is critical. This allows for the selective deprotection of one functional group without affecting others. For instance, a base-labile protecting group on the amine and a different acid-labile group on the sn-2 hydroxyl would allow for sequential and controlled deprotection.

-

Stereochemistry: Starting with a stereochemically pure precursor, such as sn-glycero-3-phosphoethanolamine, is essential to obtain the biologically active sn-1 isomer.

Extraction and Characterization from Biological Samples

The accurate quantification of 14:0 Lyso-PE in biological matrices is crucial for understanding its physiological and pathological roles.

Extraction from Biological Samples

A robust extraction method is necessary to efficiently isolate lysophospholipids from complex biological samples like cells, tissues, or plasma. The Bligh-Dyer method is a classic and effective approach[9].

Principle: This protocol utilizes a biphasic solvent system of chloroform, methanol, and water to partition lipids into an organic phase, separating them from other cellular components.

Materials:

-

MDA-MB-231 cell culture

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Internal standard (e.g., a deuterated or odd-chain Lyso-PE)

Procedure:

-

Cell Harvesting: Harvest MDA-MB-231 cells from culture plates by scraping or trypsinization. Wash the cells twice with ice-cold PBS to remove any residual medium.

-

Cell Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v). Vortex thoroughly to lyse the cells and initiate lipid extraction.

-

Phase Separation: Add chloroform and 0.9% NaCl solution to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

-

Centrifugation: Centrifuge the mixture to achieve clear separation of the aqueous (upper) and organic (lower) phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol or a mobile phase-compatible solvent).

Characterization and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lysophospholipids.

Caption: A typical workflow for the quantification of 14:0 Lyso-PE by LC-MS/MS.

Key LC-MS/MS Parameters:

-

Chromatography: Reverse-phase chromatography with a C18 column is commonly used to separate lysophospholipids based on their acyl chain length and degree of unsaturation.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for detecting the protonated molecule [M+H]⁺ of 14:0 Lyso-PE at m/z 426.26.

-

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions that confirm the identity of the molecule. A key fragment is the phosphoethanolamine headgroup at m/z 141. Multiple reaction monitoring (MRM) can be used for targeted quantification, enhancing sensitivity and specificity.

Biological Function and Signaling Pathways

14:0 Lyso-PE is not merely a structural component but an active signaling molecule that elicits specific cellular responses.

Role in Cancer

A growing body of evidence implicates 14:0 Lyso-PE in the pathophysiology of cancer, particularly breast cancer. Studies have shown that serum levels of 14:0 Lyso-PE are significantly elevated in patients with malignant breast cancer compared to healthy controls[5][6]. This has led to the proposal of 14:0 Lyso-PE as a potential biomarker for breast cancer diagnosis and prognosis[10][11].

In vitro studies using breast cancer cell lines, such as the triple-negative MDA-MB-231 line, have demonstrated that 14:0 Lyso-PE can stimulate cell proliferation, although to a lesser extent than lysophosphatidic acid (LPA)[12][13]. This proliferative effect suggests that the elevated levels of 14:0 Lyso-PE in the tumor microenvironment could contribute to cancer progression.

Signaling Pathway

The cellular effects of 14:0 Lyso-PE are mediated through its interaction with specific cell surface receptors. Research has identified the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR), as a key mediator of 14:0 Lyso-PE signaling in some cell types[12][14].

Caption: The signaling pathway of 14:0 Lyso-PE through the LPA1 receptor.

Mechanism of Action:

-

Receptor Binding: 14:0 Lyso-PE binds to and activates the LPA1 receptor on the cell surface.

-

G Protein Activation: This activation leads to the coupling and activation of heterotrimeric G proteins, particularly of the Gq/11 family[15][16].

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol. This transient increase in intracellular calcium is a hallmark of 14:0 Lyso-PE signaling[5][6][14].

-

Downstream Signaling: The elevated cytosolic Ca²⁺ and DAG activate downstream effector proteins, such as protein kinase C (PKC) and calmodulin-dependent kinases (CaM kinases), which in turn phosphorylate target proteins that regulate cellular processes like proliferation and migration.

Future Directions and Therapeutic Implications

The discovery of 14:0 Lyso-PE's role in cancer biology opens up new avenues for therapeutic intervention. The development of antagonists for the LPA1 receptor or inhibitors of the enzymes involved in 14:0 Lyso-PE synthesis could represent novel strategies for cancer treatment, particularly for breast cancer. Furthermore, the potential of 14:0 Lyso-PE as a circulating biomarker warrants further investigation in larger clinical cohorts to validate its diagnostic and prognostic utility.

The continued exploration of the nuanced roles of specific lysophospholipid species like 14:0 Lyso-PE will undoubtedly deepen our understanding of lipid signaling in health and disease, paving the way for innovative diagnostic and therapeutic approaches.

References

Sources

- 1. CN1253578C - Method for preparing lysophosphatidylethanolamine - Google Patents [patents.google.com]

- 2. medisonventures.com [medisonventures.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | C19H40NO7P | CID 86583448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. LC–MS Based Lipidomics Depict Phosphatidylethanolamine as Biomarkers of TNBC MDA-MB-231 over nTNBC MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

LPE 14:0 interaction with G-protein coupled receptors.

An In-Depth Technical Guide to the Interaction of Lysophosphatidylethanolamine (14:0) with G-Protein Coupled Receptors

Abstract

This technical guide provides a comprehensive overview of the current understanding of the interaction between myristoyl-lysophosphatidylethanolamine (LPE 14:0) and G-protein coupled receptors (GPCRs). Lysophospholipids (LPs) are a class of bioactive lipid mediators that modulate a wide array of physiological and pathological processes, primarily through the activation of specific GPCRs.[1][2][3][4] While the signaling of other LPs like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P) has been extensively characterized, the receptors and signaling pathways for LPEs are less understood.[4][5] This document synthesizes the existing literature on LPE 14:0, detailing its known biological effects, putative receptor interactions, and downstream signaling cascades. Furthermore, it offers detailed, field-proven methodologies for researchers to investigate these interactions, complete with step-by-step protocols for key functional assays, guidance on data interpretation, and the creation of self-validating experimental frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting the LPE 14:0 signaling axis.

Part 1: The Molecular Players

Lysophosphatidylethanolamine (LPE): A Bioactive Lysophospholipid

Lysophosphatidylethanolamine (LPE) is a glycerophospholipid derived from the hydrolysis of phosphatidylethanolamine (PE), a major component of eukaryotic cell membranes.[6] This reaction, typically catalyzed by phospholipase A2, removes one of the fatty acyl chains, yielding the "lyso" form.[7] LPEs are not merely metabolic intermediates but are emerging as important signaling molecules in their own right.[5][7] They are found in human serum at nanomolar to micromolar concentrations and are implicated in diverse biological processes.[7][8]

The specific biological activity of an LPE molecule is largely determined by the length and saturation of its single acyl chain. This guide focuses on LPE 14:0, which contains a saturated 14-carbon myristoyl chain.

G-Protein Coupled Receptors (GPCRs): The Versatile Signal Transducers

G-protein coupled receptors constitute the largest superfamily of cell surface receptors in the human genome and are the targets of a significant portion of modern pharmaceuticals.[4][9] These receptors share a common architecture of seven transmembrane helices connected by intracellular and extracellular loops.[10] Upon binding of an extracellular ligand, the GPCR undergoes a conformational change that allows it to activate intracellular heterotrimeric G-proteins (composed of α, β, and γ subunits).[9][10] The activated G-protein then dissociates and its subunits modulate the activity of various downstream effector enzymes and ion channels, leading to a cellular response.[11]

The deorphanization of GPCRs, particularly those that bind to lipid ligands, presents unique challenges due to the hydrophobic nature of the ligands and the potential for non-specific membrane interactions.[12][13]

Part 2: LPE 14:0 and GPCRs: A Developing Story

Evidence for LPE 14:0 as a GPCR Ligand

Several studies have demonstrated that LPE 14:0 elicits biological responses in various cell types, with evidence suggesting the involvement of GPCRs. For instance, myristoyl LPE has been shown to induce increases in intracellular calcium ([Ca2+]i) in MDA-MB-231 breast cancer cells and SK-OV3 ovarian cancer cells.[14] Furthermore, LPE 14:0, along with other LPE species, has been observed to stimulate cell proliferation in these cell lines.[14] In cultured cortical neurons and PC12 cells, LPE 14:0 is capable of activating the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK)1/2 pathway.[8][15] The rapid and transient nature of these signaling events is characteristic of GPCR-mediated signaling.

Candidate GPCRs for LPE 14:0

While a definitive, dedicated receptor for LPE 14:0 has yet to be universally accepted, several candidate GPCRs have been implicated in mediating the effects of LPEs.

-

LPA Receptors: There is some evidence for cross-reactivity of LPEs with lysophosphatidic acid (LPA) receptors. For example, the proliferative effects of LPE in MDA-MB-231 cells were inhibited by an LPA1 antagonist.[14] However, this was not observed in SK-OV3 cells, suggesting cell-type specific receptor involvement.[14]

-

P2Y10: This purinergic receptor has been identified as a potential receptor for lysophosphatidylserine (LysoPS), another lysophospholipid.[5][16] Given the structural similarities among lysophospholipids, P2Y10 remains a candidate for LPE binding, though direct evidence for LPE 14:0 is lacking.

-

GPR132 (G2A): Originally described as a proton-sensing or lysophosphatidylcholine (LPC) receptor, the function of GPR132 is still debated.[17] Some studies suggest it mediates macrophage migration in response to lipid signals.[18] Given the structural similarity between LPC and LPE, GPR132 is a plausible, yet unconfirmed, candidate for LPE 14:0 interaction.

The identification of the specific GPCR(s) for LPE 14:0 remains an active area of research.

Downstream Signaling Pathways Activated by LPE 14:0

The available evidence points to the activation of several key signaling pathways following cellular stimulation with LPE 14:0. The primary pathways implicated are the phospholipase C (PLC) pathway, leading to calcium mobilization, and the Ras-Raf-MEK-ERK (MAPK) pathway.

Proposed LPE 14:0 Signaling Pathway

Caption: Proposed signaling pathways activated by LPE 14:0.

Part 3: Experimental Strategies for Characterizing LPE 14:0-GPCR Interactions

A multi-faceted approach employing orthogonal assays is crucial for definitively characterizing the interaction between LPE 14:0 and a candidate GPCR.

Ligand Binding Assays

Directly assessing the binding of LPE 14:0 to its receptor is a critical first step. However, working with lipid ligands presents challenges, such as high nonspecific binding.[13]

Table 1: Comparison of Ligand Binding Assay Techniques

| Assay Type | Principle | Pros | Cons |

| Radioligand Binding | Uses a radiolabeled ligand to quantify binding to receptors in cell membranes. Competition assays with unlabeled LPE 14:0 determine its binding affinity. | High sensitivity, well-established methodology. | Requires synthesis of radiolabeled ligand, handling of radioactive materials, high nonspecific binding for lipids. |

| Backscattering Interferometry (BSI) | A label-free, free-solution technique that measures changes in the refractive index upon molecular binding.[13] | No labeling required, measures interactions in a more native state, can differentiate specific from nonspecific binding.[13] | Requires specialized instrumentation, newer technology. |

Functional Assays

Functional assays measure the cellular response to receptor activation and are essential for determining the efficacy and potency of LPE 14:0.

This assay is a robust method for detecting the activation of GPCRs that couple to Gαq/11, leading to PLC activation and subsequent release of calcium from intracellular stores.

Step-by-Step Protocol: Fluo-4 Based Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the candidate GPCR in black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of LPE 14:0 in a suitable assay buffer. It is critical to use a carrier protein like fatty-acid-free BSA to ensure solubility and prevent micelle formation.

-

Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

-

Ligand Addition: The instrument automatically adds the LPE 14:0 dilutions to the wells while continuing to record fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Determine the maximum peak response for each concentration and plot a dose-response curve to calculate the EC50 value.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a calcium mobilization assay.

This assay measures the activation of the MAPK pathway, a common downstream target of many GPCRs.

Step-by-Step Protocol: Western Blot for Phospho-ERK1/2

-

Cell Treatment: Culture cells to ~80% confluency and serum-starve overnight to reduce basal signaling. Treat cells with various concentrations of LPE 14:0 for a predetermined time (e.g., 5-15 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Data Analysis: To normalize for loading differences, strip the membrane and re-probe with an antibody against total ERK1/2. Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

Part 4: Data Interpretation, Validation, and Future Perspectives

Assembling a Self-Validating Experimental Framework

To build a strong case for a specific LPE 14:0-GPCR interaction, it is essential to use a combination of assays and validation techniques.

-

Orthogonal Assays: A positive result in a binding assay should be corroborated by activity in multiple functional assays (e.g., calcium mobilization and ERK phosphorylation).

-

Pharmacological Inhibition: The use of a specific antagonist for the candidate GPCR should block the LPE 14:0-induced response in a dose-dependent manner.

-

Genetic Knockdown/Knockout: Silencing the expression of the candidate GPCR using siRNA or permanently knocking it out with CRISPR-Cas9 should abrogate the cellular response to LPE 14:0.

Challenges and Considerations

-

Ligand Purity and Stability: Ensure the use of high-purity LPE 14:0, as impurities can lead to off-target effects. LPEs can also be unstable in aqueous solutions.

-

Vehicle Effects: The vehicle used to dissolve LPE 14:0 (e.g., ethanol, DMSO) and the carrier protein (e.g., BSA) should be tested alone to ensure they do not elicit a response.

-

Receptor Expression Levels: The level of expression of the candidate GPCR can significantly impact the magnitude of the observed response.

Future Directions and Therapeutic Implications

The field of LPE signaling is still in its early stages. The definitive identification of the receptor(s) for LPE 14:0 will be a major breakthrough, opening up new avenues for research and drug development. Given the involvement of lysophospholipids in a wide range of diseases, including cancer, inflammation, and neurological disorders, targeting the LPE 14:0-GPCR axis could offer novel therapeutic strategies.[3][4][19] Future research should focus on receptor deorphanization studies, the development of specific pharmacological tools (agonists and antagonists), and in vivo studies to elucidate the physiological and pathophysiological roles of LPE 14:0.

References

-

Ishii, I., Fukushima, N., Ye, X., & Chun, J. (2004). Lysophospholipid receptors: signaling and biology. Annual review of biochemistry, 73, 321–354. [Link]

-

Contos, J. J., Fukushima, N., Weiner, J. A., Kaushal, D., & Chun, J. (2001). Lysophospholipid receptors. Annual review of pharmacology and toxicology, 41, 507-537. [Link]

-

Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2014). Lysophospholipid receptor nomenclature review: IUPHAR Review 8. British journal of pharmacology, 171(16), 3575–3594. [Link]

-

An, S., Bleu, T., Hallmark, O. G., & Goetzl, E. J. (2004). Lysophospholipid receptors: signaling and biology. Annual review of biochemistry, 73(1), 321-354. [Link]

-

Makide, K., Uematsu, S., & Aoki, J. (2014). Novel lysophosphoplipid receptors: their structure and function. Journal of lipid research, 55(8), 1594–1603. [Link]

-

Park, S. J., Lee, K. P., & Im, D. S. (2014). Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells. Biomolecules & therapeutics, 22(2), 129–135. [Link]

-

Muppidi, A., & Singh, I. (2018). Free-solution method to measure physiological interactions of lipid and lipid G-protein coupled receptors (GPCRs). Abstracts of Papers of the American Chemical Society, 255. [Link]

-

Inoue, A., Ishiguro, J., & Chun, J. (2015). Lysophospholipid receptors in drug discovery. Annual review of pharmacology and toxicology, 55, 329–351. [Link]

-

Wang, D., Waelbroeck, M., & Biguine, A. (2006). Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A. Molecular biology of the cell, 17(6), 2634–2646. [Link]

-

Hisano, Y., Sakamoto, K., & Kihara, A. (2021). Structurally different lysophosphatidylethanolamine species stimulate neurite outgrowth in cultured cortical neurons via distinct signaling pathways. Scientific reports, 11(1), 1-13. [Link]

-

Sakamoto, K., Hisano, Y., & Kihara, A. (2025). Intrathecal administration of palmitoyl-lysophosphatidylethanolamine reduces secondary injury and improves locomotor recovery following spinal cord injury in mice. bioRxiv. [Link]

-

Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 55(7), 1192–1214. [Link]

-

Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of lipid research, 55(7), 1192-1214. [Link]

-

O'Sullivan, C., Davenne, T., & Felder, C. C. (2018). Phospholipid localization implies microglial morphology and function in the brain. Frontiers in molecular neuroscience, 11, 194. [Link]

-

Muppidi, A., Lin, C. F., & Singh, I. (2016). Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry. The Journal of biological chemistry, 291(47), 24529–24538. [Link]

-

Wikipedia contributors. (2023, December 22). GPR132. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

-

Wikipedia contributors. (2023, August 29). Lysophosphatidylethanolamine. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2024, from [Link]

-

Avanti Polar Lipids. (n.d.). PE & LPE. Retrieved February 8, 2024, from [Link]

-

Lu, H., Wu, J., & Weng, H. R. (2020). The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain. Cells, 9(7), 1740. [Link]

Sources

- 1. Lysophospholipid receptors: signaling and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. annualreviews.org [annualreviews.org]

- 4. Lysophospholipid receptors in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel lysophosphoplipid receptors: their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. molbiolcell.org [molbiolcell.org]

- 10. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophospholipid receptor nomenclature review: IUPHAR Review 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Free-solution method to measure physiological interactions of lipid and lipid G-protein coupled receptors (GPCRs) - American Chemical Society [acs.digitellinc.com]

- 13. Lysophospholipid G protein-coupled receptor binding parameters as determined by backscattering interferometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 17. GPR132 - Wikipedia [en.wikipedia.org]

- 18. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enigmatic Role of a Minor Lipid

An In-depth Technical Guide to the Cellular Localization of 14:0 Lyso PE (Myristoyl-Lysophosphatidylethanolamine)

Lysophosphatidylethanolamine (LPE) is a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamine (PE), a major component of cellular membranes.[1] Specifically, 14:0 Lyso PE, also known as 1-myristoyl-sn-glycero-3-phosphoethanolamine, is an LPE species containing a saturated 14-carbon myristoyl fatty acid chain.[2] While present as a minor constituent of cell membranes, LPEs are far from inert structural molecules.[1][3] They are potent signaling lipids implicated in a variety of cellular processes, including the regulation of intracellular calcium levels, activation of mitogen-activated protein kinase (MAPK) pathways, and modulation of cell migration.[3][4]

The specific functions of 14:0 Lyso PE are intrinsically linked to its location within the cell. Determining where it is synthesized, where it accumulates, and where it is metabolized is paramount to understanding its physiological and pathological roles. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and methodologies required to elucidate the subcellular localization of 14:0 Lyso PE. We will explore the metabolic pathways that govern its lifecycle, detail robust experimental protocols for its detection, and discuss the functional implications of its spatial distribution within the cell.

Metabolic Hubs: Synthesis and Turnover of 14:0 Lyso PE

The concentration and location of 14:0 Lyso PE are dynamically controlled by a network of enzymes primarily involved in the remodeling of PE, a process known as the Lands' cycle.[5][6] Understanding the subcellular residence of these enzymes provides a logical roadmap to predict where 14:0 Lyso PE is likely to be found.

The two key enzymatic steps are:

-

Generation: 14:0 Lyso PE is formed when a fatty acid is removed from the sn-2 position of PE containing a myristoyl group at the sn-1 position. This hydrolysis is typically catalyzed by a phospholipase A2 (PLA2) enzyme.[1][7]

-

Re-acylation: 14:0 Lyso PE is reacylated back into PE by Acyl-CoA:lysophosphatidylethanolamine acyltransferases (LPEATs), which utilize an acyl-CoA as the fatty acid donor.[5]

The known localizations of these enzymes are critical:

-

LPEAT1 has been shown to reside exclusively in the endoplasmic reticulum (ER) .[5]

-

LPEAT2 is localized to the Golgi apparatus and late endosomes .[5]

-

Cytosolic phospholipase A2 gamma (cPLA2γ), which exhibits lysophospholipase and transacylation activity on lysophospholipids, is located in the ER and mitochondria .[8]

This enzymatic geography strongly suggests that the ER, Golgi, and mitochondria are key organelles in the metabolism and potential localization of 14:0 Lyso PE. Its presence in other compartments, such as the plasma membrane, would likely be for signaling purposes, followed by rapid turnover or transport.

Sources

- 1. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells [biomolther.org]

- 5. Subcellular Localization of Acyl-CoA: Lysophosphatidylethanolamine Acyltransferases (LPEATs) and the Effects of Knocking-Out and Overexpression of Their Genes on Autophagy Markers Level and Life Span of A. thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcellular localization and identification of acyl-CoA: lysophosphatidylethanolamine acyltransferase (LPEAT) in the arachidonic acid-rich green microalga, <i>Myrmecia incisa</i> Reisigl - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. Subcellular localization and lysophospholipase/transacylation activities of human group IVC phospholipase A2 (cPLA2gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

This technical guide provides an in-depth characterization of 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 Lyso PE) , tailored for researchers in membrane biophysics, lipidomics, and drug formulation.[1]

Executive Summary

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (hereafter referred to as 14:0 Lyso PE ) is a bioactive lysophospholipid generated via the hydrolysis of phosphatidylethanolamine (PE) by Phospholipase A2 (PLA2).[1][2][3] Unlike its diacyl counterpart, 14:0 Lyso PE possesses a single myristoyl chain at the sn-1 position and a hydroxyl group at the sn-2 position. This structural asymmetry confers unique amphiphilic properties, making it a critical modulator of membrane curvature and a signaling metabolite.

This guide details the physicochemical profile, thermodynamic phase behavior, and standardized handling protocols for 14:0 Lyso PE, ensuring reproducibility in experimental workflows.

Structural Identity & Physicochemical Profile[1][3]

14:0 Lyso PE is characterized by a zwitterionic phosphoethanolamine headgroup and a saturated 14-carbon fatty acid tail. The absence of the sn-2 acyl chain alters its packing parameter, driving the formation of high-curvature structures such as micelles or hexagonal phases rather than planar bilayers.

Table 1: Physicochemical Specifications

| Property | Specification |

| Systematic Name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine |

| Common Name | 14:0 Lyso PE |

| CAS Number | 123060-40-2 |

| Molecular Formula | C₁₉H₄₀NO₇P |

| Molecular Weight | 425.50 Da |

| Physical State | White Powder |

| Ionic State (pH 7.4) | Zwitterionic (Net Charge 0) |

| Storage | -20°C (Hygroscopic) |

Solubility & Solvent Compatibility

Unlike Lysophosphatidylcholine (Lyso PC), which is highly water-soluble, Lyso PE exhibits lower aqueous solubility due to strong intermolecular hydrogen bonding between the amine and phosphate groups of adjacent headgroups.

-

Organic Solvents: Soluble in Chloroform:Methanol:Water mixtures (e.g., 65:25:4 v/v/v).[4] Heating to 40°C may be required to disrupt headgroup interactions.

-

Aqueous Media: Forms dispersions or micellar aggregates. Solubility is pH-dependent; alkaline pH (>8.0) deprotonates the amine, increasing electrostatic repulsion and solubility.

Chemical Stability: Acyl Migration

A critical instability factor in lysolipids is acyl migration , where the fatty acid moves from the sn-1 to the thermodynamically more stable sn-2 position.

-

Risk Factor: High pH (>8.0) and presence of Lewis acids accelerate migration.

-

Mitigation: Store stock solutions in organic solvents (Chloroform/Methanol) at -20°C. Avoid prolonged exposure to aqueous buffers at room temperature.

Thermodynamic & Phase Behavior[1]

Critical Packing Parameter (CPP)

The geometric shape of 14:0 Lyso PE is defined by a large headgroup area relative to its single hydrocarbon tail volume.

-

Shape: Inverted Cone.[5]

-

Packing Parameter (

): -

Aggregate Morphology: In aqueous environments, 14:0 Lyso PE preferentially forms spherical or worm-like micelles rather than bilayers. When incorporated into diacyl lipid bilayers, it induces positive curvature, potentially leading to pore formation or membrane fusion events.

Critical Micelle Concentration (CMC)

While the CMC of 14:0 Lyso PC is approximately 40–90 µM, the CMC of 14:0 Lyso PE is typically lower and more complex to define due to its tendency to aggregate into lamellar structures at neutral pH.

-

Operational Insight: For liposome preparation, assume monomeric behavior only at concentrations

. Above this, it acts as a surfactant.

Biological & Metabolic Context[1][3][6][7][8]

14:0 Lyso PE is not merely a structural lipid but an active metabolite. It is generated during the remodeling of cell membranes (Lands Cycle) and participates in signaling pathways.

Metabolic Pathway Visualization

The following diagram illustrates the enzymatic generation and reacylation of 14:0 Lyso PE.

Figure 1: Phospholipase A2 (PLA2) hydrolyzes the sn-2 bond of PE to release 14:0 Lyso PE. Lysophospholipid Acyltransferase (LPLAT) can re-esterify it back to PE.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, quantitative stock of 14:0 Lyso PE for downstream applications.

-

Weighing: Weigh the hygroscopic powder rapidly in a humidity-controlled environment.

-

Solvent Selection: Dissolve in Chloroform:Methanol (2:1 v/v) .

-

Note: Pure chloroform is often insufficient due to the polar headgroup.

-

-

Concentration: Prepare at 1–5 mg/mL.

-

Storage: Purge the vial with Nitrogen or Argon gas to prevent oxidation (though 14:0 is saturated, the amine can oxidize). Seal with Teflon tape and store at -20°C.

Protocol B: Incorporation into Liposomes (Thin Film Hydration)

Objective: Incorporate 14:0 Lyso PE into DMPC or DPPC liposomes to study membrane curvature or permeability.

-

Mixing: In a glass test tube, mix the host lipid (e.g., DMPC) and 14:0 Lyso PE in the desired molar ratio (typically 0–30 mol% Lyso PE).

-

Drying: Evaporate solvent under a gentle stream of Nitrogen.

-

Desiccation: Lyophilize or vacuum desiccate for >4 hours to remove trace solvent.

-

Hydration: Add buffer (e.g., PBS pH 7.4) to the dry film.[6] Heat to 40°C (above the transition temperature of the myristoyl tail) and vortex vigorously for 30 minutes.

-

Downsizing: Extrude through 100 nm polycarbonate membranes (11–21 passes) to form Large Unilamellar Vesicles (LUVs).

Figure 2: Step-by-step thin film hydration method for liposome generation.

Analytical Characterization

Mass Spectrometry (ESI-MS)

For validation of 14:0 Lyso PE in biological samples or synthetic preparations:

-

Ionization Mode: Negative Ion Mode (ESI-) is often preferred for PE lipids to detect the

ion. Positive mode ( -

Expected m/z:

- : ~424.5

- : ~426.5

-

Fragmentation (MS/MS): Look for the neutral loss of the phosphoethanolamine headgroup (141 Da) or the specific carboxylate ion of myristic acid (m/z 227 in negative mode).

Nuclear Magnetic Resonance (NMR)

-

31P-NMR: Shows a characteristic chemical shift distinct from diacyl PE, often used to quantify the mole fraction of Lyso PE in a mixture.

-

Sample Prep: Dissolve in

with EDTA to chelate divalent cations that broaden PE signals.

References

-

Avanti Polar Lipids. 14:0 Lyso PE Product Datasheet & Physical Properties.Link

-

Cayman Chemical. 1-Myristoyl-2-hydroxy-sn-glycero-3-PE Technical Information.Link

-

National Institutes of Health (PubChem). Compound Summary: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.[1][2]Link

- Marsh, D.Handbook of Lipid Bilayers. CRC Press.

-

Koynova, R., & Caffrey, M. Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link (Contextual reference for chain melting behavior).

Sources

- 1. Showing Compound LysoPE(14:0/0:0) (FDB028216) - FooDB [foodb.ca]

- 2. caymanchem.com [caymanchem.com]

- 3. LysoPE(0:0/20:5(5Z,8Z,11Z,14Z,17Z)) | C25H42NO7P | CID 53480938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lysophosphatidylethanolamine Is a Substrate for the Short-Chain Alcohol Dehydrogenase SocA from Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LPE) and Calcium Signaling

Executive Summary

This technical guide details the physicochemical properties, signaling mechanisms, and experimental protocols for investigating 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LPE) . While Lysophosphatidylethanolamines (LPEs) are often overshadowed by their choline counterparts (LPCs) or lysophosphatidic acid (LPA), they are emerging as distinct bioactive lipids. Specifically, 14:0 LPE serves as a critical saturated-chain congener for interrogating Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) activation. This guide focuses on its ability to mobilize intracellular calcium (

Molecular Identity & Physicochemical Context[1][2][3]

Substrate Profile

14:0 LPE is a lysophospholipid consisting of a glycerol backbone, a phosphoethanolamine headgroup at the sn-3 position, and a myristic acid (14:0) chain at the sn-1 position.[1] Unlike the more common polyunsaturated LPEs (e.g., 18:1 LPE), the saturated 14-carbon tail of 14:0 LPE confers distinct solubility and packing parameters.

| Property | Specification | Implication for Signaling |

| Molecular Formula | Zwitterionic headgroup at physiological pH. | |

| Fatty Acid Chain | Myristic Acid (14:0) | Saturated, medium-chain length. Higher Critical Micelle Concentration (CMC) than 18:1 LPE. |

| Solubility | Amphiphilic | Requires carrier (BSA) or organic solvent for stock; prone to micelle formation if |

| Receptor Affinity | Moderate/Low | Often shows lower potency ( |

The "LPA Contamination" Confound

Critical Note: Commercial LPE preparations can contain trace amounts of LPA or can be converted to LPA by autotaxin (lyso-PLD) present in serum.

-

Scientific Integrity Check: To validate that calcium flux is induced by 14:0 LPE and not LPA, experiments must be conducted in serum-free conditions.

Mechanistic Pathways: The GPCR-Calcium Axis[1]

Current literature identifies the Lysophosphatidic Acid Receptor 1 (LPA

Signal Transduction Cascade

-

Ligand Binding: 14:0 LPE binds to the extracellular domain of LPA

. -

G-Protein Coupling: The receptor couples primarily to

and -

Effector Activation:

-

activation stimulates Phospholipase C-

-

PLC-

hydrolyzes PIP

-

activation stimulates Phospholipase C-

-

Calcium Release: IP

binds to IP -

Secondary Influx: Depletion of ER stores triggers Store-Operated Calcium Entry (SOCE) via STIM1/Orai1 channels.

Visualization of Signaling Pathway

Figure 1: The LPE-induced Calcium Mobilization Pathway. 14:0 LPE acts as an agonist for the LPA1 GPCR, triggering the canonical IP3-dependent release of intracellular calcium.[3][4][5][6]

Experimental Protocols

Reagent Preparation (Critical Step)

The hydrophobicity of the myristoyl chain requires careful handling to ensure bioavailability.

-

Stock Solution: Dissolve 14:0 LPE powder in Chloroform:Methanol (2:1) for storage at -20°C.

-

Working Solution (The "BSA Carrier" Method):

-

Evaporate the solvent from the stock aliquot under a stream of nitrogen gas to create a thin lipid film.

-

Rehydrate the film in fatty-acid-free BSA (0.1%) in PBS.

-

Why: 14:0 LPE has poor aqueous solubility. BSA acts as a physiological carrier, preventing the lipid from adhering to plasticware or forming inactive aggregates.

-

Sonication: Sonicate in a water bath for 5-10 minutes at 37°C until the solution is optically clear.

-

Ratiometric Calcium Imaging (Fura-2 AM)

This protocol uses Fura-2 for high-sensitivity quantification of cytosolic calcium.

Materials:

-

Cells: PC-12, SH-SY5Y, or SK-OV3 (Serum-starved for 4-6 hours).

-

Dye: Fura-2 AM (Acetoxymethyl ester).

-

Buffer: HEPES-buffered Tyrode’s solution (

containing).

Workflow:

-

Loading: Incubate cells with 2-5

Fura-2 AM + 0.02% Pluronic F-127 for 45 mins at 37°C in the dark. -

De-esterification: Wash cells 2x with Tyrode’s buffer. Incubate for 20 mins in buffer to allow intracellular esterases to cleave the AM group (trapping the dye).

-

Baseline Acquisition: Measure fluorescence ratio (

) for 60 seconds to establish a stable baseline. -

Agonist Injection: Inject 14:0 LPE (Final concentration: 1-10

). Avoid pipetting directly onto the cell monolayer to prevent shear-stress artifacts. -

Control Injection:

-

Positive: LPA (18:1) or ATP (

). -

Negative: Vehicle (0.1% BSA in PBS).

-

Antagonist: Pre-incubate with Ki16425 (LPA

antagonist) for 15 mins to verify receptor specificity.

-

Experimental Workflow Visualization

Figure 2: Experimental Workflow for 14:0 LPE Calcium Imaging. Note the critical lipid preparation steps to ensure bioavailability.

Data Interpretation & Troubleshooting